

# Application Notes and Protocols: Immunoprecipitation of USP28 Substrates Following Usp28-IN-3 Treatment

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key oncoproteins, thereby influencing cell proliferation, cell cycle progression, and DNA damage response.[1][2] USP28 removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation.[2] Key substrates of USP28 include the transcription factor c-MYC, as well as c-JUN, and ΔNp63, all of which are implicated in the progression of various cancers, including squamous cell lung carcinoma.[1]

The development of small molecule inhibitors targeting USP28, such as **Usp28-IN-3**, presents a promising therapeutic strategy to induce the degradation of these oncoproteins. **Usp28-IN-3** and similar inhibitors function by blocking the catalytic activity of USP28, leading to the accumulation of ubiquitinated substrates and their subsequent degradation by the proteasome. [3] This, in turn, can lead to the regression of tumors that are dependent on high levels of these oncoproteins.

These application notes provide detailed protocols for the immunoprecipitation of USP28 substrates, with a focus on c-MYC, following treatment with the USP28 inhibitor **Usp28-IN-3**. The protocols and data presented herein are intended to guide researchers in studying the effects of USP28 inhibition on substrate stability and interaction.



## **Data Presentation**

Treatment of cancer cell lines with **Usp28-IN-3** is expected to lead to a dose-dependent decrease in the protein levels of USP28 substrates. The following tables summarize representative quantitative data from western blot analyses showing the reduction in c-MYC, c-JUN, and  $\Delta$ Np63 protein levels after 24 hours of treatment with **Usp28-IN-3** in a squamous cell lung carcinoma cell line.

Table 1: Effect of Usp28-IN-3 on c-MYC Protein Levels

| Usp28-IN-3 Concentration (nM) | Relative c-MYC Protein Level (%) (Mean ± SD) |
|-------------------------------|--|
| 0 (Vehicle)                   | 100 ± 5.2                                    |
| 10                            | 75 ± 4.1                                     |
| 50                            | 42 ± 3.5                                     |
| 100                           | 21 ± 2.8                                     |
| 500                           | 8 ± 1.9                                      |

Table 2: Effect of **Usp28-IN-3** on c-JUN and ΔNp63 Protein Levels

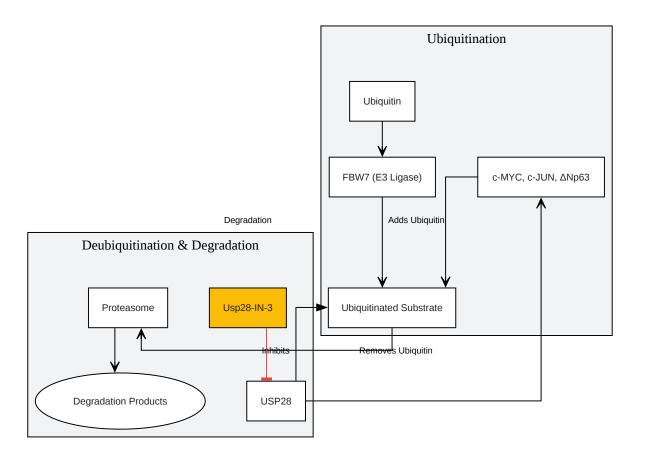
| Usp28-IN-3 Concentration (nM) | Relative c-JUN Protein<br>Level (%) (Mean ± SD) | Relative ΔNp63 Protein<br>Level (%) (Mean ± SD) |
|-------------------------------|---|---|
| 0 (Vehicle)                   | 100 ± 6.1                                       | 100 ± 5.8                                       |
| 100                           | 35 ± 4.9  | 45 ± 5.1  |
| 500                           | 12 ± 2.3  | 18 ± 3.2  |

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific inhibitor used.

## **Signaling Pathways and Experimental Workflows**



To visualize the mechanism of USP28 and the experimental approach to study its inhibition, the following diagrams are provided.



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Caption: USP28 signaling pathway and mechanism of Usp28-IN-3 action.





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Caption: Experimental workflow for immunoprecipitation of USP28 substrates.

## **Experimental Protocols**

# Protocol 1: Co-Immunoprecipitation of USP28 and c-MYC

This protocol is designed to determine the interaction between USP28 and its substrate c-MYC, and how this interaction may be affected by **Usp28-IN-3** treatment.

#### Materials:

- Cell culture reagents
- Squamous cell lung carcinoma (or other relevant) cell line
- Usp28-IN-3
- Phosphate-buffered saline (PBS)
- Co-IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 250 mM NaCl, 1% Triton-X100, supplemented with protease and phosphatase inhibitors.[4]
- Primary antibodies: anti-USP28, anti-c-MYC
- Normal rabbit or mouse IgG (isotype control)
- Protein A/G agarose beads



- Wash Buffer: Same as Co-IP Lysis Buffer
- Elution Buffer: 1X Laemmli sample buffer
- SDS-PAGE and western blotting reagents

#### Procedure:

- Cell Culture and Treatment:
  - Culture cells to 70-80% confluency.
  - Treat cells with the desired concentrations of Usp28-IN-3 or vehicle control for the specified duration (e.g., 24 hours).
- Cell Lysis:
  - Wash cell pellets with ice-cold PBS.
  - Lyse cells in Co-IP Lysis Buffer on ice for 10 minutes.[4]
  - Centrifuge lysates at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[4]
  - Collect the supernatant (cleared lysate).
- Immunoprecipitation:
  - Incubate the cleared cell lysates with the primary antibody (e.g., anti-USP28) or isotype control IgG overnight at 4°C on a rotating wheel.[4]
  - Add 30 μl of a 50% slurry of Protein A/G agarose beads and continue to incubate for 2-4 hours at 4°C.[4]
- Washing:
  - Collect the precipitated complexes by centrifugation.
  - Wash the beads three times with Co-IP Lysis Buffer.[4]



- Elution and Analysis:
  - After the final wash, resuspend the beads in 1X Laemmli sample buffer.
  - Boil the samples at 95°C for 10 minutes to elute the proteins.
  - Analyze the eluted proteins by SDS-PAGE and western blotting using the anti-c-MYC antibody.

## **Protocol 2: Ubiquitin Pulldown Assay for c-MYC**

This protocol is used to assess the ubiquitination status of c-MYC following USP28 inhibition.

#### Materials:

- Cell culture reagents and relevant cell line
- Usp28-IN-3
- MG132 (proteasome inhibitor)
- His-tagged ubiquitin expression vector (optional, for overexpression)
- Lysis Buffer for Ubiquitin Pulldown: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinases.
- Ni-NTA agarose beads
- Wash Buffer: Lysis buffer with adjusted imidazole concentrations for washing.
- Elution Buffer: Lysis buffer with a high concentration of imidazole or 1X Laemmli buffer.
- Anti-c-MYC antibody for western blotting.

#### Procedure:

Cell Culture and Treatment:



- o (Optional) Transfect cells with a His-tagged ubiquitin expression vector.
- Treat cells with Usp28-IN-3 or vehicle.
- Before harvesting, treat cells with MG132 (e.g., 10-20 μM) for 3-4 hours to allow for the accumulation of ubiquitinated proteins.[5]
- Cell Lysis:
  - Lyse cells in the Lysis Buffer for Ubiquitin Pulldown.
  - Clear the lysate by centrifugation.
- Ubiquitin Pulldown:
  - Incubate the cleared lysate with Ni-NTA agarose beads for 2-4 hours at 4°C to capture
    His-tagged ubiquitinated proteins.[5]
- · Washing:
  - Wash the beads with Wash Buffer to remove non-specific binding.
- Elution and Analysis:
  - Elute the ubiquitinated proteins from the beads.
  - Analyze the eluate by SDS-PAGE and western blotting with an anti-c-MYC antibody to detect ubiquitinated c-MYC. An increase in the smear of higher molecular weight bands corresponding to polyubiquitinated c-MYC is expected with Usp28-IN-3 treatment.

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